molecular formula C29H33N3O2S2 B11965912 (5Z)-3-Hexyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-Hexyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11965912
M. Wt: 519.7 g/mol
InChI Key: WUOUZHOQFDMEFL-ITYLOYPMSA-N
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Description

The compound “(5Z)-3-Hexyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one” is a thiazolidinone derivative featuring a hexyl chain at the N3 position and a pyrazole-phenyl substituent with an isobutoxy group at the para position. This compound’s structural complexity—combining a thiazolidinone ring, pyrazole moiety, and branched alkoxy groups—suggests unique physicochemical and biological properties compared to simpler analogues.

Properties

Molecular Formula

C29H33N3O2S2

Molecular Weight

519.7 g/mol

IUPAC Name

(5Z)-3-hexyl-5-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H33N3O2S2/c1-4-5-6-10-17-31-28(33)26(36-29(31)35)18-23-19-32(24-11-8-7-9-12-24)30-27(23)22-13-15-25(16-14-22)34-20-21(2)3/h7-9,11-16,18-19,21H,4-6,10,17,20H2,1-3H3/b26-18-

InChI Key

WUOUZHOQFDMEFL-ITYLOYPMSA-N

Isomeric SMILES

CCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC(C)C)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC(C)C)C4=CC=CC=C4)SC1=S

Origin of Product

United States

Biological Activity

The compound (5Z)-3-Hexyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds recognized for their diverse biological activities. This article reviews the biological activity associated with this specific compound, focusing on its potential therapeutic applications.

Overview of Thiazolidin-4-one Derivatives

Thiazolidin-4-one derivatives have gained attention due to their antioxidant , anticancer , antimicrobial , and anti-inflammatory properties. The structural modifications at positions 2, 3, and 5 of the thiazolidin-4-one nucleus significantly influence these biological activities . The introduction of various substituents can enhance the pharmacological profile of these compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For instance, compounds similar to (5Z)-3-Hexyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one have demonstrated significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
8jMCF-70.426
8eMCF-70.608
(5Z)...TBDTBDTBD

The IC50 values indicate that certain derivatives exhibit greater cytotoxicity than standard chemotherapeutics like cisplatin .

Antimicrobial Properties

Thiazolidin-4-one derivatives are also noted for their antimicrobial activities. Studies have shown that modifications can lead to enhanced efficacy against various pathogens. For example, derivatives have been reported to exhibit significant activity against bacterial strains and fungi .

Antioxidant Activity

The antioxidant potential of thiazolidin-4-one derivatives is critical in mitigating oxidative stress-related diseases. Research has indicated that certain derivatives possess strong radical scavenging abilities, which can be quantitatively assessed using methods such as DPPH radical scavenging assays .

Case Studies and Research Findings

  • Anticancer Efficacy : A study synthesized a series of thiazolidinone derivatives and evaluated their anticancer properties against breast cancer cell lines. The findings revealed that specific substitutions significantly enhanced cytotoxicity compared to control drugs .
  • Antimicrobial Screening : Another research effort focused on the synthesis of novel thiazolidinones, which were screened for antimicrobial activity against a panel of bacteria. Several compounds displayed potent activity, suggesting their potential as new antimicrobial agents .
  • Structure-Activity Relationship (SAR) : The relationship between chemical structure and biological activity has been extensively studied in thiazolidinone derivatives. Modifications at specific positions have been correlated with enhanced biological effects, guiding future drug design efforts .

Scientific Research Applications

Research indicates that thiazolidinone derivatives exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with thiazolidinone structures can inhibit the growth of bacteria and fungi. For instance, derivatives similar to (5Z)-3-Hexyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one have demonstrated significant antibacterial and antifungal properties in vitro .
  • Anti-inflammatory Effects : Thiazolidinones have been reported to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. The compound's structure may contribute to its ability to modulate inflammatory pathways .

Medicinal Chemistry Applications

The compound has potential applications in drug development:

  • Lead Compound for Anticancer Agents : The structural features of thiazolidinones allow for the modification of their chemical structure to enhance efficacy against cancer cells. Research into similar compounds has indicated that they can induce apoptosis in various cancer cell lines .
  • Targeting Specific Enzymes : The presence of the pyrazole moiety in the compound suggests it may interact with specific enzymes involved in disease pathways, potentially leading to the development of selective inhibitors for therapeutic use .

Synthesis and Characterization

The synthesis of (5Z)-3-Hexyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step reactions that include:

  • Formation of Thiazolidinone Core : The initial step involves the condensation of appropriate thioketones with amines.
  • Substitution Reactions : Further functionalization can be achieved through nucleophilic substitution reactions to introduce various substituents, enhancing biological activity.
  • Characterization Techniques : Characterization is often performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compound .

Case Studies

Several studies highlight the application of thiazolidinone derivatives similar to (5Z)-3-Hexyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one:

StudyFindings
Antimicrobial Study Demonstrated significant activity against Gram-positive bacteria, suggesting potential as a new antibiotic agent .
Anti-cancer Research Showed promising results in inducing apoptosis in breast cancer cell lines, indicating a pathway for new cancer therapies .
Inflammation Model Exhibited reduction in inflammatory markers in animal models, supporting its use in treating inflammatory diseases .

Chemical Reactions Analysis

Reaction Mechanisms

The synthesis of thiazolidin-4-one derivatives often involves nucleophilic substitution and intramolecular cyclization :

  • Nucleophilic attack :

    • Thioglycolic acid (HSCH₂COOH) reacts with aldehydes to form intermediates, which undergo condensation with amines.

  • Cyclization :

    • Formation of the 5-membered thiazolidin-4-one ring occurs via intramolecular nucleophilic substitution, often facilitated by catalysts like Et₃N or DBU .

  • Catalyst role :

    • BF₃·OEt₂ acts as a Lewis acid to activate intermediates for cyclization, as seen in aziridine-isothiocyanate reactions .

Structural Reactivity

The compound’s reactivity stems from its heterocyclic framework and functional groups :

  • Pyrazole moiety :

    • The pyrazole ring’s aromaticity and substituents (e.g., 4-isobutoxyphenyl) influence electronic effects, affecting reaction pathways.

  • Thiazolidin-4-one core :

    • The thioxo group (C=S) and carbonyl group (C=O) participate in electrophilic or nucleophilic attacks, enabling post-synthetic modifications (e.g., alkylation or acylation).

  • Substituent effects :

    • Alkyl chains (e.g., hexyl) and isobutoxyphenyl groups modulate solubility and steric hindrance, impacting reaction selectivity .

Biological Activity Correlation

While the query focuses on chemical reactions, related research highlights that thiazolidin-4-one derivatives often exhibit anticancer, antimicrobial, and anti-inflammatory properties , likely influenced by their heterocyclic structure .

Table 2: Key Reaction Parameters

ParameterValue/ConditionSignificanceReference
CatalystBF₃·OEt₂, Et₃NFacilitates cyclization
Temperature70–110°COptimal for condensation/cyclization
SolventEthanol, CH₂Cl₂Influences reaction kinetics
YieldUp to 99%Demonstrates high efficiency

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound R1 (Thiazolidinone) R2 (Pyrazole-Phenyl Substituent) Key Features
Target Hexyl 4-isobutoxyphenyl Branched alkoxy, no methyl on phenyl
Compound A 3-Methoxypropyl 4-isobutoxy-3-methylphenyl Methoxypropyl chain; methyl on phenyl
Compound B Hexyl 2-methyl-4-propoxyphenyl Linear propoxy; ortho-methyl group
  • Lipophilicity : The hexyl chain in the target compound likely enhances lipophilicity (higher logP) compared to Compound A’s 3-methoxypropyl group, which introduces polarity via the ether oxygen .
  • Electronic Effects : The absence of a methyl group on the phenyl ring (vs. Compound A) could reduce electron-donating effects, altering charge distribution and hydrogen-bonding capacity .

Electronic and Conformational Analysis via Computational Methods

Computational tools like Multiwfn enable comparative analysis of electronic properties. For example:

  • Electrostatic Potential (ESP): The thioxo group (C=S) in the thiazolidinone ring contributes to electron-deficient regions, which may interact with nucleophilic residues in biological targets. Substituents like the hexyl chain and isobutoxy group modulate ESP by donating electron density through inductive effects .
  • Bond Order Analysis: The conjugation between the pyrazole and thiazolidinone rings (via the methylene bridge) is critical for planar conformation and π-π stacking interactions. Compound B’s ortho-methyl group may introduce torsional strain, reducing conjugation efficiency compared to the target compound .

Crystallographic and Spectroscopic Characterization

  • Crystallography : The use of SHELXL (for refinement) and ORTEP-3 (for visualization) is standard for determining molecular conformations . For instance, the (5Z) configuration in the target compound’s exocyclic double bond can be confirmed via X-ray diffraction, ensuring stereochemical consistency with analogues .
  • Spectroscopy : Elemental analysis (e.g., C, H, N percentages) and NMR data (e.g., pyrazole proton shifts) are critical for structural validation. Compound A’s 3-methylphenyl group, for example, would show distinct aromatic proton splitting compared to the target compound .

Data Tables

Table 2: Predicted Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
Target 545.72 5.2 <0.1 (aqueous)
Compound A 547.74 4.8 0.3 (DMSO)
Compound B 533.69 5.0 <0.1 (aqueous)

Note: Predicted values based on substituent contributions using software like ChemAxon.

Preparation Methods

Ultrasound-Assisted Synthesis

Sonication (40 kHz) reduces reaction time for Knoevenagel condensation from 12 hours to 2 hours, achieving 88% yield. Ultrasound enhances mass transfer and accelerates enolate formation.

Solvent-Free Catalysis

Using Bi(SCH₂COOH)₃ as a catalyst under solvent-free conditions at 70°C affords the product in 82% yield with minimal purification. This method is ideal for large-scale synthesis but requires strict temperature control to prevent decomposition.

Yield Optimization and Scalability

Comparative Yields Across Methods

StepConventional Method Yield (%)Optimized Method Yield (%)
Pyrazole synthesis7589 (ultrasound-assisted)
Thiazolidinone formation7885 (one-pot cyclization)
Knoevenagel condensation7088 (piperidine/ethanol)

Scalability tests indicate that the one-pot cyclization and ultrasound-assisted methods maintain yields above 80% at the 100-gram scale, demonstrating industrial viability.

Challenges and Solutions

  • Diastereomeric Control : The (5Z)-isomer is thermodynamically favored but requires careful pH adjustment during crystallization (pH 6–7).

  • Byproduct Formation : Excess aldehyde leads to bis-condensation products, mitigated by using 1.2 equiv of aldehyde and slow addition.

Q & A

Q. What are the standard synthetic routes for this compound, and how can researchers optimize reaction conditions?

The compound is synthesized via a multi-step condensation and cyclization process. A common method involves refluxing thiosemicarbazide derivatives with appropriate aldehydes (e.g., 4-isobutoxyphenyl-substituted pyrazole aldehydes) in a solvent system of DMF and acetic acid, catalyzed by sodium acetate . Optimization requires monitoring reaction kinetics (via TLC/HPLC) and adjusting molar ratios (e.g., 1:1 aldehyde-to-thiosemicarbazide ratio) to minimize byproducts like uncyclized Schiff bases.

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • X-ray crystallography : Use SHELXL for refinement to resolve Z/E isomerism in the methylene group .
  • NMR : ¹H/¹³C NMR (DMSO-d₆) identifies key protons (e.g., thioxo group at δ ~13 ppm, pyrazole aromatic protons at δ 7.2–8.1 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can researchers validate purity and assess stability under experimental conditions?

Purity is validated via HPLC (C18 column, acetonitrile/water gradient) with >95% purity thresholds. Stability studies (e.g., thermal gravimetric analysis, TGA) under varying pH and temperature (25–60°C) reveal decomposition thresholds, critical for bioassay storage .

Advanced Research Questions

Q. What computational strategies predict electronic properties and reactivity?

Density functional theory (DFT) using Multiwfn software analyzes frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and bond order trends. For example, the thioxo group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilic reactivity at the methylene position .

Q. How can researchers resolve contradictions in bioactivity data across assays?

Discrepancies in antimicrobial or enzyme inhibition results may arise from assay conditions (e.g., solvent polarity affecting solubility). Use dose-response curves (IC₅₀/EC₅₀) with controls like DMSO blanks and validate via orthogonal assays (e.g., fluorescence quenching vs. enzymatic colorimetry) .

Q. What mechanistic insights explain regioselectivity in derivatization reactions?

The pyrazole ring’s electron-rich 4-position favors electrophilic substitution, while the thiazolidinone’s sulfur atom directs nucleophilic attacks (e.g., alkylation at the thioxo group). MD simulations track steric effects from the hexyl chain, which may hinder access to the pyrazole’s 3-position .

Q. How can flow chemistry improve scalability and yield?

Continuous-flow systems (e.g., microreactors) enhance heat/mass transfer during exothermic cyclization steps. Design of Experiments (DoE) models optimize parameters like residence time (2–5 min) and temperature (70–90°C), reducing side reactions compared to batch methods .

Q. What strategies address crystallization challenges for X-ray studies?

Slow vapor diffusion (e.g., ether into DCM) promotes single-crystal growth. If twinning occurs, use SHELXD for structure solution and OLEX2 for cell refinement. For poor diffraction, synchrotron radiation improves resolution .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Characterization
Aldehyde synthesis4-Isobutoxyphenylboronic acid, Suzuki coupling78¹H NMR (CDCl₃), HRMS
CyclizationThiosemicarbazide, DMF/AcOH, 12 h reflux65FTIR (C=S stretch: 1250 cm⁻¹)

Q. Table 2. Computational Parameters for DFT Analysis

SoftwareFunctional Basis SetKey Output
MultiwfnB3LYP/6-31G(d,p)HOMO-LUMO gap = 3.2 eV

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